molecular formula C18H23NO3S B5539054 2-(Ethylsulfanyl)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

2-(Ethylsulfanyl)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5539054
M. Wt: 333.4 g/mol
InChI Key: LVWLLKLOBCRMJU-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H23NO3S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(ethylthio)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is 333.13986477 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

An Expedient Phosphine-Catalyzed Annulation : The synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation reveals a method potentially applicable to the synthesis of compounds similar to the queried chemical. This process, utilizing ethyl 2-methyl-2,3-butadienoate and N-tosylimines, demonstrates the creation of complex structures with significant regioselectivity and diastereoselectivities, which could be relevant for the synthesis of 2-(ethylthio)ethyl derivatives (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activities

Synthesis of Thiazoles and Their Fused Derivatives : Research into the synthesis of thiazoles and their derivatives, including reactions with various reagents to produce compounds with potential antimicrobial activities, highlights the importance of structural modifications for biological applications. This could imply that similar structural modifications in compounds like 2-(ethylthio)ethyl derivatives may also yield significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Novel Heterocyclic Compounds

Use of Anilinodihydrothiophenes in Synthesis : The creation of novel heterocyclic compounds through the use of anilinodihydrothiophenes underscores the versatility of thiophene derivatives in synthesizing new chemical entities. This suggests that the ethylthio group in the queried compound might be leveraged in similar synthetic strategies to generate new molecules with unique properties (Hammouda, Abou Zeid, & Metwally, 2005).

Bioinorganic Chemistry

Cobalt(II) Complexes with Schiff Bases : The study of cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases illustrates the intersection of organic synthesis and bioinorganic chemistry, pointing to the potential of incorporating compounds like 2-(ethylthio)ethyl derivatives into metal-organic frameworks or complexes for various applications, including antimicrobial activity (Singh, Das, & Dhakarey, 2009).

Properties

IUPAC Name

2-ethylsulfanylethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-23-10-9-22-18(21)17-13(3)19-16(20)11-15(17)14-8-6-5-7-12(14)2/h5-8,15H,4,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWLLKLOBCRMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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